molecular formula C21H27ClN4O3 B10993205 3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B10993205
M. Wt: 418.9 g/mol
InChI Key: YMCPLAFZSCOYGD-UHFFFAOYSA-N
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Description

3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a complex organic compound that features a spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the piperazine ring and the spirocyclic core makes it a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the formation of the spirocyclic core. The reaction conditions often include the use of organic solvents such as toluene or dichloromethane, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The spirocyclic core may also play a role in stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione lies in its specific combination of the piperazine ring, chlorophenyl group, and spirocyclic core. This combination provides a distinct pharmacological profile and potential for therapeutic applications .

Properties

Molecular Formula

C21H27ClN4O3

Molecular Weight

418.9 g/mol

IUPAC Name

3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C21H27ClN4O3/c1-23-20(29)26(19(28)21(23)8-3-2-4-9-21)15-18(27)25-12-10-24(11-13-25)17-7-5-6-16(22)14-17/h5-7,14H,2-4,8-13,15H2,1H3

InChI Key

YMCPLAFZSCOYGD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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